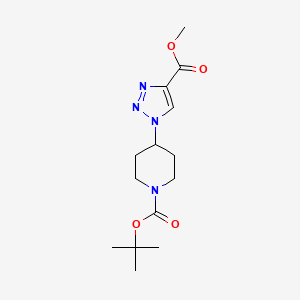

tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Description

Chemical Structure and Significance

tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core modified with a 1,2,3-triazole ring and a methoxycarbonyl group. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization in synthetic workflows. This compound is pivotal in medicinal chemistry, particularly as a precursor for kinase inhibitors or proteolysis-targeting chimeras (PROTACs), due to its modular structure and compatibility with click chemistry .

Synthesis and Characterization

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction. For example, tert-butyl 4-azidopiperidine-1-carboxylate reacts with methyl propiolate under Cu(I) catalysis to yield the target triazole derivative. Purification via column chromatography and characterization by $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and HRMS confirm its identity .

Properties

IUPAC Name |

tert-butyl 4-(4-methoxycarbonyltriazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(20)17-7-5-10(6-8-17)18-9-11(15-16-18)12(19)21-4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLNOEQZDSLLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Attachment of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine ring or the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. The sulfonamide group enhances the compound's ability to interact with biological targets, potentially leading to increased efficacy against various cancer types.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives displayed significant antiproliferative activity against several cancer cell lines, including breast and prostate cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring could enhance anticancer activity, suggesting that N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide may be a promising candidate for further development in cancer therapy .

2. Antimicrobial Properties

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide has also been evaluated for its antimicrobial activity. Sulfonamides are known to possess broad-spectrum antibacterial properties, and similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Case Study:

In vitro studies have demonstrated that sulfonamide derivatives exhibit effective antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the tetrahydro-pyran moiety may enhance membrane permeability, facilitating better uptake by bacterial cells .

3. Anticonvulsant Effects

Recent research has explored the anticonvulsant potential of pyrazole-based compounds. The ability of these compounds to modulate neurotransmitter systems makes them candidates for treating epilepsy and other seizure disorders.

Case Study:

A study assessing various pyrazole derivatives found that certain modifications led to significant anticonvulsant activity in animal models. The compound's interaction with GABAergic pathways was highlighted as a mechanism underlying its protective effects against seizures .

Synthesis Strategies

The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring: Starting with appropriate hydrazine derivatives and carbonyl compounds.

- Introduction of the Tetrahydropyran Moiety: Utilizing tetrahydropyran precursors through alkylation reactions.

- Sulfonamide Formation: Reacting the resulting amine with sulfonyl chlorides to yield the final product.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The triazole moiety can participate in hydrogen bonding and π-π interactions, while the piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Triazole Modifications

The following table compares structural analogues differing in triazole substituents or piperidine modifications:

Key Observations :

- Electron-Withdrawing Groups (e.g., methoxycarbonyl, fluorophenyl): Enhance stability and modulate electronic properties for target binding .

- Bulky Substituents (e.g., tert-butyldimethylsilyloxy): Increase steric hindrance, affecting binding pocket accessibility in kinase inhibitors .

- Functional Handles (e.g., aminomethyl, formyl): Enable further derivatization via reductive amination or Schiff base formation .

Pyrazole-Based Analogues

Pyrazole derivatives share structural similarities but differ in heterocycle core and reactivity:

Key Differences :

- Pyrazole vs.

- Substituent Effects : Trifluoromethyl groups improve pharmacokinetic profiles by reducing oxidative metabolism .

Physicochemical and Spectroscopic Comparisons

Insights :

Biological Activity

The compound tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS No. 1229516-75-9) is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 252.31 g/mol. The compound features a piperidine ring substituted with a triazole moiety, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₄O₂ |

| Molecular Weight | 252.31 g/mol |

| CAS Number | 1229516-75-9 |

| Purity | 97% |

Synthesis

Synthesis typically involves the reaction of tert-butyl piperidine derivatives with methoxycarbonyl azides under controlled conditions. The cycloaddition reaction forms the triazole ring, which is crucial for the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The triazole ring can modulate enzyme activity and influence signaling pathways. Key interactions include:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression.

- Antimicrobial Activity : Triazoles are known for their antifungal properties, which may extend to antibacterial effects.

Case Studies and Research Findings

Recent studies have investigated the pharmacological effects of this compound:

- Anticancer Activity : Research indicates that derivatives of triazoles exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that similar compounds effectively inhibited cell proliferation in breast cancer models (IC50 values in the low micromolar range) .

- Antimicrobial Properties : A comparative analysis showed that triazole derivatives possess broad-spectrum antimicrobial activity. The compound was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics .

- Kinase Inhibition : In vitro studies revealed that the compound selectively inhibits specific kinases implicated in tumor growth. This selectivity is critical for minimizing side effects in therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the 1,2,3-triazole ring. Key steps include:

- Azide-Alkyne Coupling : Reacting a piperidine-bearing alkyne with an azide derivative (e.g., methyl azidoacetate) under Cu(I) catalysis (e.g., CuI or CuSO4 with sodium ascorbate) in solvents like THF or DMSO .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis, followed by deprotection under acidic conditions .

- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) ensures high purity, as evidenced by NMR and HRMS validation .

Advanced: How can researchers optimize the reaction conditions for CuAAC in synthesizing this compound?

Optimization involves:

- Catalyst Selection : CuI provides higher yields than CuSO4 in anhydrous THF, minimizing side reactions .

- Temperature Control : Room temperature (20–25°C) avoids thermal decomposition of sensitive intermediates, though heating (60°C) may accelerate sluggish reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may complicate purification; THF balances reactivity and workup .

- Additives : Sodium ascorbate reduces Cu(II) to Cu(I), critical for catalytic efficiency. Excess ascorbate can degrade Boc groups, requiring stoichiometric precision .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H), triazole protons (δ ~7.5–8.5 ppm), and methoxycarbonyl (δ ~3.8–4.0 ppm) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2100 cm⁻¹ (triazole C-N stretch) validate functional groups .

- HRMS : Exact mass matches the molecular formula (C15H22N4O4), with deviations <2 ppm indicating purity .

Advanced: How to resolve discrepancies in NMR data across synthesis batches?

- Solvent Effects : Deuterated solvents (CDCl3 vs. DMSO-d6) shift proton signals; ensure consistency in reporting .

- Impurity Analysis : Side products (e.g., unreacted alkyne or azide) may appear as minor peaks. Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Dynamic Processes : Rotameric equilibria in the triazole or piperidine ring can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) clarifies conformational stability .

Basic: What stability considerations apply during storage?

- Moisture Sensitivity : Hydrolysis of the Boc group occurs in humid environments; store desiccated at −20°C .

- Light Sensitivity : Amber glass vials prevent photodegradation of the triazole moiety .

- Incompatibilities : Avoid strong oxidizers (e.g., H2O2) to prevent sulfoxide/sulfone formation in related derivatives .

Advanced: What in vitro assays evaluate its potential as a kinase or enzyme inhibitor?

- Kinase Profiling : Use recombinant kinases (e.g., BTK, EGFR) with fluorescence-based ADP-Glo™ assays to measure IC50 values .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer activity; compare with controls like cisplatin .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate half-life .

Advanced: How do structural modifications to the triazole impact pharmacokinetics?

- LogP Optimization : Replace methoxycarbonyl with hydrophobic groups (e.g., cyclopropyl) to enhance membrane permeability, measured via shake-flask assays .

- Metabolic Resistance : Fluorination at the piperidine ring (e.g., 4-fluoro derivatives) reduces CYP450-mediated oxidation, as shown in microsomal studies .

- Solubility : Introduce polar groups (e.g., hydroxymethyl) to improve aqueous solubility, critical for in vivo bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.